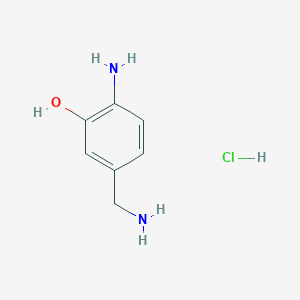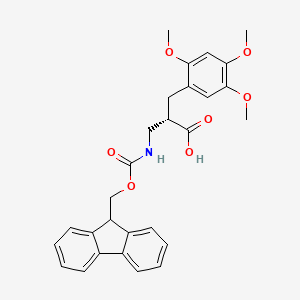
1-benzyl 3-methyl (3R)-3-methylpiperidine-1,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl 3-methyl (3R)-3-methylpiperidine-1,3-dicarboxylate is an organic compound with a complex structure that includes a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl 3-methyl (3R)-3-methylpiperidine-1,3-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the alkylation of a piperidine derivative with benzyl and methyl groups under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-benzyl 3-methyl (3R)-3-methylpiperidine-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-benzyl 3-methyl (3R)-3-methylpiperidine-1,3-dicarboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 1-benzyl 3-methyl (3R)-3-methylpiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
1-benzyl-3-methylimidazolium chloride: Another compound with a benzyl and methyl group, but with an imidazolium ring instead of a piperidine ring.
1-benzyl-3-methyl-4-piperidone: A related compound with a similar structure but different functional groups.
Uniqueness
1-benzyl 3-methyl (3R)-3-methylpiperidine-1,3-dicarboxylate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C16H21NO4 |
|---|---|
Peso molecular |
291.34 g/mol |
Nombre IUPAC |
1-O-benzyl 3-O-methyl (3R)-3-methylpiperidine-1,3-dicarboxylate |
InChI |
InChI=1S/C16H21NO4/c1-16(14(18)20-2)9-6-10-17(12-16)15(19)21-11-13-7-4-3-5-8-13/h3-5,7-8H,6,9-12H2,1-2H3/t16-/m1/s1 |
Clave InChI |
OBQNDANRDMXAIE-MRXNPFEDSA-N |
SMILES isomérico |
C[C@]1(CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC |
SMILES canónico |
CC1(CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B12960953.png)







![3-Cyclopropylbenzo[d]isoxazol-6-amine](/img/structure/B12960999.png)

![[(2R,3S,4R)-3,4-di(acetyloxy)-3,4-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B12961006.png)
![(2R,3R,4S,5R)-2-(3,12-dimethyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaen-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12961011.png)


